(Z)-1-(2-((3,4-dimethylphenyl)imino)-3-(2-hydroxyethyl)-4-methyl-2,3-dihydrothiazol-5-yl)ethanone
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Overview
Description
(Z)-1-(2-((3,4-dimethylphenyl)imino)-3-(2-hydroxyethyl)-4-methyl-2,3-dihydrothiazol-5-yl)ethanone is a complex organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(2-((3,4-dimethylphenyl)imino)-3-(2-hydroxyethyl)-4-methyl-2,3-dihydrothiazol-5-yl)ethanone typically involves a multi-step process. One common method includes the condensation of 3,4-dimethylbenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized under acidic conditions to yield the thiazole ring. Subsequent alkylation with 2-bromoethanol introduces the hydroxyethyl group, and the final step involves the formation of the imino group through a reaction with an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-1-(2-((3,4-dimethylphenyl)imino)-3-(2-hydroxyethyl)-4-methyl-2,3-dihydrothiazol-5-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The imino group can be reduced to an amine.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the thiazole ring under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
(Z)-1-(2-((3,4-dimethylphenyl)imino)-3-(2-hydroxyethyl)-4-methyl-2,3-dihydrothiazol-5-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Z)-1-(2-((3,4-dimethylphenyl)imino)-3-(2-hydroxyethyl)-4-methyl-2,3-dihydrothiazol-5-yl)ethanone involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The hydroxyethyl group may enhance the compound’s solubility and facilitate its transport across cell membranes. The thiazole ring can interact with various biological pathways, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds with similar thiazole ring structures but different substituents.
Imino compounds: Molecules containing imino groups with varying side chains.
Hydroxyethyl derivatives: Compounds with hydroxyethyl groups attached to different core structures.
Uniqueness
(Z)-1-(2-((3,4-dimethylphenyl)imino)-3-(2-hydroxyethyl)-4-methyl-2,3-dihydrothiazol-5-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[2-(3,4-dimethylphenyl)imino-3-(2-hydroxyethyl)-4-methyl-1,3-thiazol-5-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-10-5-6-14(9-11(10)2)17-16-18(7-8-19)12(3)15(21-16)13(4)20/h5-6,9,19H,7-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMOLZUBXAVXOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C2N(C(=C(S2)C(=O)C)C)CCO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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